molecular formula C11H7ClO2 B098988 5-Chloro-1-naphthoic acid CAS No. 16650-52-5

5-Chloro-1-naphthoic acid

Cat. No.: B098988
CAS No.: 16650-52-5
M. Wt: 206.62 g/mol
InChI Key: CPGDMBASSDNQIS-UHFFFAOYSA-N
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Description

5-Chloro-1-naphthoic acid is an organic compound with the molecular formula C11H7ClO2. It is a derivative of naphthoic acid, where a chlorine atom is substituted at the fifth position of the naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of 5-Chloro-1-naphthoic acid are monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play a crucial role in the regulation of neurotransmitters in the nervous system, making them important targets for drugs used to treat neurological disorders .

Mode of Action

This compound interacts with its targets through a competitive and reversible inhibitory mode of action . The compound competes with the substrate for the active site of the enzyme, reducing the enzyme’s activity. This inhibitory action is reversible, meaning the compound can dissociate from the enzyme, allowing the enzyme to regain its activity .

Biochemical Pathways

The inhibition of MAO and ChE enzymes by this compound affects the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin . By inhibiting these enzymes, the compound can increase the levels of these neurotransmitters in the synaptic cleft, potentially alleviating symptoms of neurological disorders .

Pharmacokinetics

The compound’s molecular weight of206.63 suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on MAO and ChE enzymes. By inhibiting these enzymes, the compound can modulate neurotransmitter levels, potentially impacting neuronal signaling and alleviating symptoms of neurological disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of specific electron acceptors, trace metals, and competition for substrates from non-NA-degrading microbes are important drivers in shaping NA-degrading microbial communities . These factors could potentially influence the degradation and efficacy of this compound in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-naphthoic acid typically involves the chlorination of 1-naphthoic acid. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the fifth position.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 5-chloro-1-naphthyl alcohol.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium hydroxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.

Major Products Formed:

    Oxidation: 5-Chloro-1-naphthoquinone.

    Reduction: 5-Chloro-1-naphthyl alcohol.

    Substitution: 5-Methoxy-1-naphthoic acid (when using sodium methoxide).

Scientific Research Applications

5-Chloro-1-naphthoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    1-Naphthoic acid: Lacks the chlorine substitution, leading to different chemical reactivity and applications.

    5-Bromo-1-naphthoic acid: Similar structure but with a bromine atom instead of chlorine, resulting in different reactivity and properties.

    5-Chloro-2-naphthoic acid: Chlorine substitution at a different position, affecting its chemical behavior and applications.

Uniqueness: 5-Chloro-1-naphthoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the chlorine atom at the fifth position enhances its reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-chloronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGDMBASSDNQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359082
Record name 5-Chloro-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16650-52-5
Record name 5-Chloro-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16650-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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